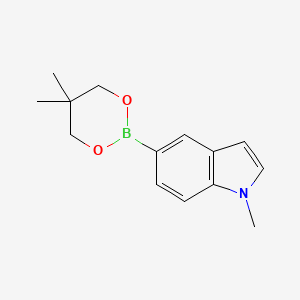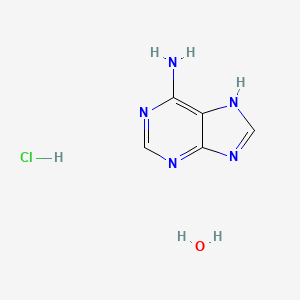
7,8-Diallyloxy-4-methylcoumarin
Vue d'ensemble
Description
7,8-Diallyloxy-4-methylcoumarin is a chemical compound with the empirical formula C16H16O4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of 7-hydroxy-4-substituted coumarins, which could potentially include 7,8-Diallyloxy-4-methylcoumarin, has been studied . The research was based on the Pechmann coumarin synthesis method, and the influence of various Lewis acids on the reaction was discussed . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored, providing a reference for future industrialized production of coumarins .Molecular Structure Analysis
The molecular structure of 7,8-Diallyloxy-4-methylcoumarin includes a coumarin core structure, which is a large class of compounds with the core structure of 1,2-benzopyranone . The SMILES string for this compound isCC1=CC (=O)Oc2c (OCC=C)c (OCC=C)ccc12 . Physical And Chemical Properties Analysis
7,8-Diallyloxy-4-methylcoumarin is a solid substance . It has a molecular weight of 272.30 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Applications De Recherche Scientifique
Antioxidant Properties
7,8-Diallyloxy-4-methylcoumarin, as a derivative of 4-methylcoumarin, has been studied for its antioxidant properties. 4-Methylcoumarins with hydroxyl groups have demonstrated excellent antioxidant and radical-scavenging properties in various experimental models. They are notable for not being metabolized into mutagenic compounds by liver P450 monoxygenases, making them safer therapeutic options. The protective capacity of these coumarins against oxidative damage in biomimetic models of phospholipid membranes has been confirmed, indicating potential applications in conditions characterized by free radical overproduction (Morabito et al., 2010).
Anticancer Properties
Some derivatives of 4-methylcoumarin, like 7,8-dihydroxy-4-methylcoumarins, have shown significant anticancer potential against various human cancer cell lines. Their structure-activity relationship suggests a promising direction for the development of new anticancer agents. The presence of different substituents, such as ethoxycarbonylmethyl and ethoxycarbonylethyl moieties, impacts their efficacy against cancer cells (Miri et al., 2016).
Microbial Diversity Influence
In the context of poultry health, the introduction of compounds like 7,8-dihydroxy-4-methylcoumarin into the diet of broiler chickens has shown an impact on the microbial composition of the intestine. This could imply potential applications in veterinary medicine or as a supplement in animal feed to influence gut microbiota (Duskaev et al., 2022).
Immunomodulatory Effects
Derivatives of 4-methylcoumarin have been evaluated for their potential as immunomodulators, specifically in inhibiting the activation of human neutrophils. This suggests a potential application in the treatment of inflammatory diseases mediated by increased neutrophil activation (Kabeya et al., 2013).
Pro-apoptotic Activity in Leukemic Cells
7,8-Dihydroxy-4-methylcoumarin has been studied for its pro-apoptotic activity in human leukemic cells. This activity is mediated through the activation of specific pathways and the inhibition of others, suggesting its potential therapeutic role in the treatment of hematological malignancies (Riveiro et al., 2008).
Mécanisme D'action
Orientations Futures
The future directions for research on 7,8-Diallyloxy-4-methylcoumarin and similar compounds could involve further exploration of their synthesis methods . Given their biological activity and application value in fluorescent probes , these compounds could also be studied for potential applications in medical and industrial fields.
Propriétés
IUPAC Name |
4-methyl-7,8-bis(prop-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-4-8-18-13-7-6-12-11(3)10-14(17)20-15(12)16(13)19-9-5-2/h4-7,10H,1-2,8-9H2,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYOWNZWCWIXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OCC=C)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Diallyloxy-4-methylcoumarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



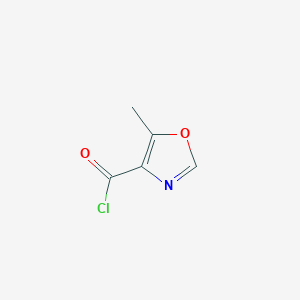
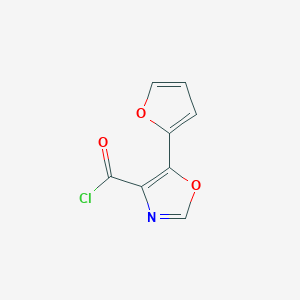

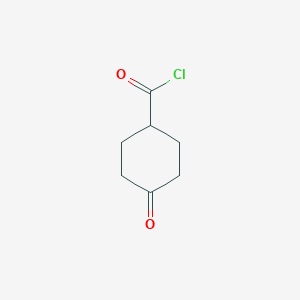
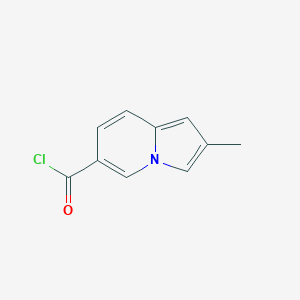
![Imidazo[1,2-c]pyrimidine-2-carbonyl chloride](/img/structure/B3043763.png)
![5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3043765.png)


